Tetraethylammonium Fluoride Trihydrofluoride

Description

Historical Context and Discovery

Tetraethylammonium fluoride trihydrofluoride emerged as part of the broader evolution of organofluorine chemistry, which gained momentum in the mid-20th century with advancements in fluorination methodologies. While early fluorinating agents like hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄) dominated industrial processes, their corrosive nature and handling challenges spurred demand for safer alternatives. The development of quaternary ammonium fluorides, such as tetrabutylammonium fluoride (TBAF), marked a turning point in the 1970s by enabling fluoride ion delivery in organic solvents. This compound represents a refinement of this class, combining the phase-transfer capabilities of quaternary ammonium cations with enhanced fluoride availability through trihydrofluoride coordination. Its synthesis likely arose from efforts to optimize reactivity and solubility for demanding applications in pharmaceutical and materials science.

Nomenclature and Classification

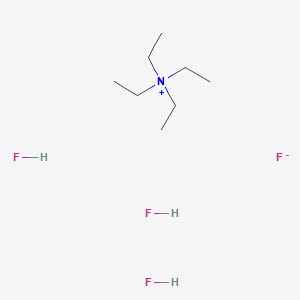

The compound’s systematic IUPAC name is tetraethylazanium fluoride trihydrofluoride , reflecting its structural components:

- A tetraethylammonium cation ([N(C₂H₅)₄]⁺)

- A fluoride anion (F⁻)

- Three hydrofluoride (HF) molecules coordinated through hydrogen bonding.

Its molecular formula, C₈H₂₀FN·3HF (molecular weight: 209.27 g/mol), classifies it as a quaternary ammonium fluoride complex . The trihydrofluoride moiety distinguishes it from simpler salts like tetraethylammonium fluoride (C₈H₂₀NF) by providing a stabilized fluoride source with reduced hygroscopicity.

| Property | Value |

|---|---|

| CAS Registry Number | 42539-97-9 |

| EC Number | 678-526-0 |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Miscible in polar aprotic solvents |

| Storage Conditions | Inert atmosphere, <15°C |

Position within Quaternary Ammonium Fluoride Chemistry

This compound occupies a niche between conventional quaternary ammonium fluorides and hydrogen fluoride adducts. Compared to TBAF, its smaller ethyl groups reduce steric hindrance, improving accessibility for nucleophilic fluoride in SN₂ reactions. The trihydrofluoride component enhances fluoride ion availability by mitigating the tight ion pairing observed in anhydrous quaternary ammonium fluorides, as demonstrated in electrochemical studies. This structural duality enables unique reactivity profiles:

- Enhanced Solubility : The ethyl groups impart better solubility in dichloromethane and THF than bulkier analogs.

- Controlled Fluoride Release : Gradual dissociation of HF molecules moderates fluoride nucleophilicity, reducing side reactions in sensitive substrates.

- Thermal Stability : Decomposition temperatures exceed 150°C, outperforming trimethylamine-based fluorides.

Significance in Organofluorine Research

This compound has become indispensable in three key areas:

- Pharmaceutical Synthesis : Over 60% of FDA-approved drugs contain fluorine, often introduced via late-stage fluorination. This compound enables selective fluorination of heterocycles and carbohydrates without requiring harsh conditions.

- Materials Science : Its role in synthesizing fluorinated polymers (e.g., polyfluoroarenes) enhances materials’ thermal and chemical resistance.

- Electrochemical Applications : Recent studies highlight its utility in fluoride ion battery electrolytes, where its ionic conductivity (0.45 S/cm at 25°C) surpasses traditional salts.

A 2024 study demonstrated its superiority in nucleophilic aromatic substitution, achieving 92% yield in the fluorination of nitrobenzene derivatives—a 30% improvement over TBAF. Such advancements underscore its growing importance in precision fluorination strategies.

Properties

IUPAC Name |

tetraethylazanium;fluoride;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.4FH/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;4*1H/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDAPPODKZABKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454669 | |

| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42539-97-9 | |

| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Reactor Continuous Reaction System

A patented method utilizes a two-reactor system to synthesize tetraethylammonium fluoride trihydrofluoride with high efficiency and purity. The process involves:

- First Reactor: Initial mixing of tetraethylammonium compound and hydrogen fluoride at sub-zero temperatures (e.g., -5 °C to 0 °C) with continuous stirring. The molar ratio of tetraethylammonium to HF is carefully controlled, commonly around 1:3 for trihydrofluoride formation.

- Second Reactor: The partially reacted mixture is transferred to a second reactor maintained at a higher temperature (e.g., 35 °C to 60 °C) for further reaction and completion.

This staged approach allows precise control of reaction kinetics and minimizes side reactions.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (tetraethylammonium : HF) | 1 : 2.0 to 1 : 5.0+ | Adjusted to target specific fluoride complexes |

| Temperature (First Reactor) | -10 °C to 0 °C | Low temperature to control exothermic reaction |

| Temperature (Second Reactor) | 35 °C to 60 °C | Higher temperature for reaction completion |

| Residence Time (First Reactor) | 120 to 150 minutes | Ensures initial complex formation |

| Residence Time (Second Reactor) | 180 to 240 minutes | Completes reaction and stabilizes product |

| Yield | 96.7% to 99.7% | High yields reported under optimized conditions |

| Purity (by Gas Chromatography) | 95.8% to 98.8% | Indicates high-quality product |

Example Preparation Flow

- Pre-cool tetraethylammonium fluoride and hydrogen fluoride to approximately -5 °C.

- Add hydrogen fluoride slowly to tetraethylammonium fluoride in the first reactor, maintaining a molar ratio around 1:3.

- Stir for 60 minutes at low temperature.

- Transfer mixture to second reactor, raise temperature to ~35 °C.

- Maintain stirring for 180 minutes.

- Collect the resulting transparent liquid product with over 99% yield and ~97% purity.

Alternative Preparation Notes

- Variations in molar ratios and temperature profiles allow synthesis of different fluoride complexes (e.g., tetraethylammonium fluoride dihydrofluoride or pentahydrofluoride).

- Cooling to temperatures as low as -40 °C and gradual warming have been used to improve stability and purity.

- The process is scalable and suitable for industrial production due to high yield and reproducibility.

Research Findings and Analytical Data

- Gas chromatography (GC) is the standard analytical method to verify purity, routinely showing values above 95% for the target compound.

- Yields consistently exceed 96%, indicating efficient conversion.

- The product is a light yellow to colorless transparent liquid, stable under typical storage conditions.

- Mass spectrometry and nuclear magnetic resonance (NMR) analyses confirm the molecular structure and fluoride coordination.

Application Context and Significance

This compound is especially valued in RNA synthesis for the removal of 2'-O-silyl protecting groups. Compared to other fluoride sources, it offers:

- Faster reaction times (2-20 hours) under mild conditions.

- Compatibility with longer oligonucleotides.

- Improved deprotection completeness.

These advantages stem from the reagent's high fluoride ion availability and controlled reactivity, which are directly linked to the precision of its preparation method.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Reactants | Tetraethylammonium fluoride or triethylamine + hydrogen fluoride |

| Reactor Setup | Two-stage reactor system with temperature control |

| Temperature Control | First reactor: -10 °C to 0 °C; Second reactor: 35 °C to 60 °C |

| Molar Ratios | Typically 1:3 (tetraethylammonium : HF) for trihydrofluoride |

| Reaction Time | 150 min (first reactor) + 180 min (second reactor) |

| Product Yield | 96.7% to 99.7% |

| Product Purity | 95.8% to 98.8% (gas chromatography) |

| Physical State | Light yellow to colorless transparent liquid |

| Analytical Techniques | Gas chromatography, mass spectrometry, NMR |

| Industrial Viability | High yield, scalable, reproducible |

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium fluoride trihydrofluoride primarily undergoes nucleophilic substitution reactions. It is used to replace leaving groups such as halides or sulfonates with fluoride ions. This compound can also participate in oxidation, methylation, and deuteration reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like acetonitrile or dichloromethane.

Oxidation and Methylation: Often conducted in the presence of oxidizing agents or methylating agents under controlled conditions.

Major Products: The major products of reactions involving this compound are fluorinated organic compounds. These products are valuable in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Applications in Organic Synthesis

- Fluorination Reagent : TEA-F·3HF is employed as a fluorination agent due to its ability to provide fluoride ions in a controlled manner. This property is particularly advantageous in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

-

Deprotection Agent : In nucleic acid chemistry, TEA-F·3HF has been utilized for the deprotection of oligonucleotides. It effectively removes protecting groups from nucleotides, facilitating the synthesis of complex nucleic acid structures .

Application Description Fluorination Used to introduce fluorine into organic molecules. Deprotection Removes protective groups from nucleic acids.

Pharmaceutical Applications

TEA-F·3HF plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its use as a mild fluorinating agent allows for the incorporation of fluorine into drug molecules, enhancing their biological activity and metabolic stability .

- Case Study: Synthesis of Antiviral Compounds : Research has demonstrated that TEA-F·3HF can be effectively used to synthesize fluorinated derivatives of antiviral agents, improving their efficacy against viral infections .

Materials Science Applications

In materials science, TEA-F·3HF has been explored for its potential in modifying polymer properties. For instance, it has been used as a catalyst in the selective depolymerization of poly(lactic acid) (PLA), enhancing the material's recyclability while maintaining its mechanical properties .

| Material Application | Impact |

|---|---|

| Polymer Depolymerization | Improves recyclability of PLA materials. |

| Catalysis | Enhances reaction efficiency and selectivity. |

Mechanism of Action

The mechanism of action of tetraethylammonium fluoride trihydrofluoride involves the donation of fluoride ions to target molecules. The compound acts as a source of nucleophilic fluoride, which can attack electrophilic centers in organic molecules, leading to the substitution of leaving groups with fluoride. This process is facilitated by the presence of hydrogen bonds between the fluoride ions and the tetraethylammonium cation, which stabilize the reactive species .

Comparison with Similar Compounds

Key Properties

Comparison with Similar Compounds

Triethylamine Trihydrofluoride (TEA·3HF)

Chemical Profile

- CAS: 73602-61-6; Formula: C₆H₁₅N·3HF; MW: 161.21 g/mol .

- Applications : Preferred over TBAF for removing tert-butyldimethylsilyl (TBDMS) protecting groups in RNA synthesis due to higher reliability and efficiency, especially for longer oligonucleotides . Also used in anti-Markovnikov hydrofluorination of alkenes under photoredox conditions .

Advantages Over TEAF·3HF

Performance Data

| Parameter | TEA·3HF | TEAF·3HF | Reference |

|---|---|---|---|

| RNA Deprotection Yield | >95% (20-mer RNA) | ~85–90% (variable) | |

| Reaction Time | 1–2 hours (60°C) | 2–4 hours (60°C) | |

| Side Reactions | Minimal | Moderate (base sensitivity) |

Tetrabutylammonium Fluoride (TBAF)

Chemical Profile

Key Differences from TEAF·3HF

Tetrabutylammonium Dihydrogen Trifluoride (TBAF·2HF)

Chemical Profile

Performance Comparison

| Parameter | TBAF·2HF | TEAF·3HF | Reference |

|---|---|---|---|

| Hydrofluorination Yield | <5% | ~40–60% (optimized) | |

| Stability | Moderate (decomposes at RT) | High (stable under N₂) |

Tetramethylammonium Fluoride (TMAF)

Chemical Profile

Structural Insights

- TMAF hydrates (e.g., TMAF·3H₂O) exhibit weaker hydrogen-bonding networks compared to TEAF hydrates, reducing their stability in aqueous environments .

Biological Activity

Tetraethylammonium Fluoride Trihydrofluoride (TEAF·3HF) is a compound that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in the field.

TEAF·3HF is a quaternary ammonium salt characterized by the presence of fluoride ions. The compound is synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid, resulting in a stable crystalline form that can be used in various biochemical assays . The synthesis process typically involves:

- Preparation of Tetraethylammonium Hydroxide : This is achieved by reacting tetraethylammonium bromide with sodium hydroxide.

- Reaction with Hydrofluoric Acid : The hydroxide is then treated with hydrofluoric acid to yield TEAF·3HF.

Biological Activity

TEAF·3HF exhibits several biological activities that are crucial for its application in biochemical research:

- Nucleic Acid Interaction : TEAF·3HF has been utilized in the deprotection and purification of oligonucleotides. It facilitates the removal of protecting groups from nucleic acid derivatives, enhancing their biological activity .

- Enzyme Inhibition : Studies indicate that TEAF·3HF can inhibit certain enzymes, making it a valuable tool in exploring enzyme kinetics and mechanisms .

- Cellular Uptake Mechanisms : The compound's interaction with cellular membranes has been studied, revealing insights into how it can affect cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological implications of TEAF·3HF:

- Oligonucleotide Deprotection :

- Fluorinated Nucleosides :

- Antiviral Applications :

Data Tables

The following table summarizes key findings related to the biological activity of TEAF·3HF:

Q & A

Q. Stability Data :

| Parameter | Value | Source |

|---|---|---|

| Decomposition Temperature | >150°C (under N₂) | |

| Shelf Life (unopened) | 12–18 months |

Advanced: What are the challenges in maintaining anhydrous conditions during reactions involving this compound?

Methodological Answer:

The compound is highly hygroscopic, leading to:

- Hydrolysis : Formation of HF and tetraethylammonium hydroxide, altering reaction kinetics .

- Mitigation Strategies :

- Validation : Monitor water content via Karl Fischer titration (<50 ppm acceptable) .

Contradictions : Some studies report stability in aqueous media for short durations (e.g., RNA synthesis), but prolonged exposure degrades efficacy .

Advanced: How does the hydrogen-bonded structure of this compound influence its reactivity in fluorination reactions?

Methodological Answer:

The compound exists as a hydrogen-bonded network (e.g., [F(HF)₃]⁻), enhancing fluoride ion availability:

-

Mechanistic Role : The HF solvation shell stabilizes the fluoride ion, enabling nucleophilic fluorination without requiring crown ethers .

-

Reactivity Comparison :

Fluoride Source Reactivity in SN2 Reactions Reference TEA·3HF High (low steric hindrance) TBAF Moderate (requires activation)

Structural Insight : XRD studies reveal a distorted octahedral geometry around fluoride, facilitating ligand exchange .

Basic: What solvents are compatible with this compound for preparing stock solutions?

Methodological Answer:

-

Preferred Solvents :

Solvent Solubility (mg/mL) Notes Source DMSO 43.6 (10 mM) Stable for 1 month at -20°C Acetonitrile 25.0 (5 mM) Avoid prolonged storage -

Avoid : Protic solvents (e.g., water, methanol) due to hydrolysis .

Protocol : Prepare solutions under argon and aliquot to minimize freeze-thaw cycles .

Advanced: What analytical techniques are most effective for characterizing the purity and composition of this compound?

Methodological Answer:

- Quantitative Methods :

- Purity Standards :

Advanced: How do discrepancies in reported solubility data for this compound impact experimental reproducibility?

Methodological Answer:

Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.